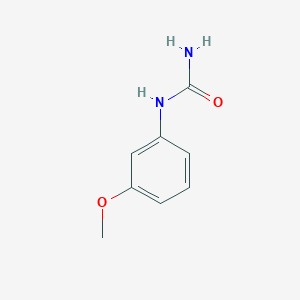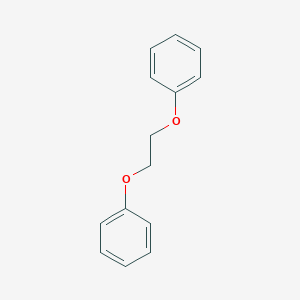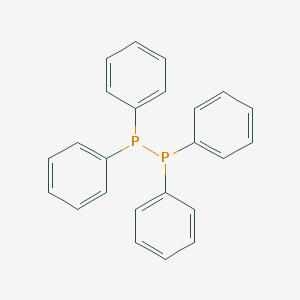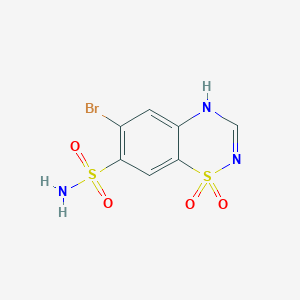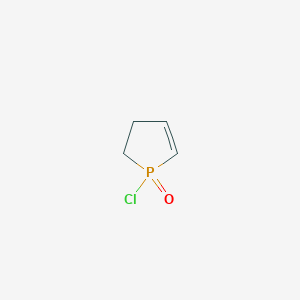
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, also known as CDPO, is a phosphorus-containing heterocyclic compound. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can inhibit the proliferation of cancer cells and the replication of viruses. In vivo studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has several advantages for lab experiments, including its ease of synthesis and high purity. However, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is also highly reactive and can decompose under certain conditions, which can make it difficult to handle. Additionally, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is relatively expensive compared to other phosphorus-containing compounds, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. Another area of interest is the investigation of the mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, particularly its interactions with enzymes and signaling pathways. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, which can inform its potential use as a therapeutic agent. Finally, there is a need for further studies on the potential applications of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide in materials science and catalysis, which can expand its use beyond medicinal chemistry.
Méthodes De Synthèse
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can be synthesized through a variety of methods, including the reaction of 1-chloro-2,3-dihydro-1H-phosphole with hydrogen peroxide, the reaction of 1-chloro-2,3-dihydro-1H-phosphole with m-chloroperbenzoic acid, and the reaction of 1-chloro-2,3-dihydro-1H-phosphole with peracetic acid. The yield of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide obtained through these methods varies depending on the reaction conditions.
Applications De Recherche Scientifique
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In catalysis, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a ligand for the synthesis of various metal complexes.
Propriétés
Numéro CAS |
1003-18-5 |
|---|---|
Nom du produit |
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide |
Formule moléculaire |
C4H6ClOP |
Poids moléculaire |
136.51 g/mol |
Nom IUPAC |
1-chloro-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
Clé InChI |
HUSTZVJBPMIGEX-UHFFFAOYSA-N |
SMILES |
C1CP(=O)(C=C1)Cl |
SMILES canonique |
C1CP(=O)(C=C1)Cl |
Autres numéros CAS |
1003-18-5 |
Synonymes |
1-chloro-2,3-dihydro-1H-phosphole 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




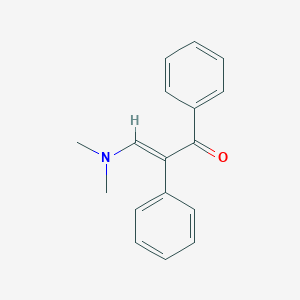

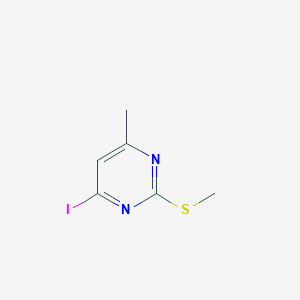
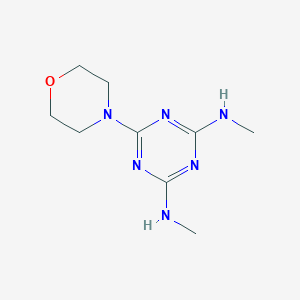
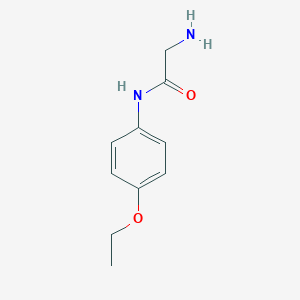
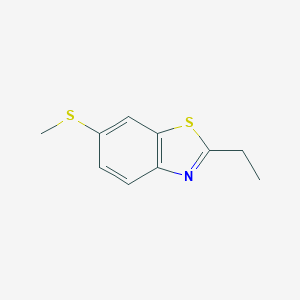
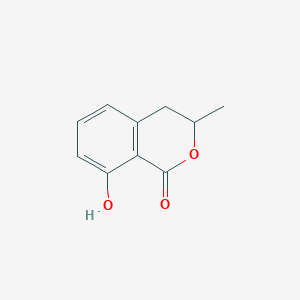
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
